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molecular formula C10H16N4O4 B8346561 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B8346561
M. Wt: 256.26 g/mol
InChI Key: BUBIXFSFKJCMQG-UHFFFAOYSA-N
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Patent
US08518956B2

Procedure details

A mixture of 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide from step 1 (5.70 g, 22 mmol) and palladium hydroxide (1.0 g) in ethanol (110 mL) was treated with ammonium formate (7.01 g, 111 mmol) in four unequal portions at about 10 minute intervals. The resulting mixture was heated under reflux for two hours and then cooled. The mixture was filtered through celite and concentrated. The resulting residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to provide 2.45 g of the title compound. 1H NMR (400 MHz, CDCl3): δ 1.17 (t, 3 H), 1.21-1.32 (m, 3 H), 2.60 (q, 2 H), 3.53 (q, 2 H), 3.79-3.95 (m, 2 H), 4.38-4.52 (m, 2 H). MS (ESI) m/z 227.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[C:10]([C:11]([NH2:13])=[O:12])=[C:9]([N+:14]([O-])=O)[C:8]([CH2:17][CH3:18])=[N:7]1)[CH3:2].C([O-])=O.[NH4+]>C(O)C.[OH-].[Pd+2].[OH-]>[NH2:14][C:9]1[C:8]([CH2:17][CH3:18])=[N:7][N:6]([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[C:10]=1[C:11]([NH2:13])=[O:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)OCCN1N=C(C(=C1C(=O)N)[N+](=O)[O-])CC
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
7.01 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexane as the eluent

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NN(C1C(=O)N)CCOCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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